molecular formula C11H19N3 B13303669 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine

4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13303669
M. Wt: 193.29 g/mol
InChI Key: GAPNJHRGSPJORA-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3-methylcyclohexyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol. The cyclohexyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-methyl-1-(3-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-4-3-5-10(6-8)14-7-9(2)11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13)

InChI Key

GAPNJHRGSPJORA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2C=C(C(=N2)N)C

Origin of Product

United States

Preparation Methods

Cyclization of β-Ketonitriles with Hydrazines

  • Method: Reaction of β-ketonitriles bearing the cyclohexyl substituent with hydrazine or substituted hydrazines leads to the formation of 3-aminopyrazoles via cyclization.
  • Details:
    • The β-ketonitrile intermediate is prepared by Claisen condensation or other carbonyl chemistry methods, incorporating the 3-methylcyclohexyl moiety.
    • Hydrazine hydrate is added under controlled conditions, often after neutralizing the reaction mixture to optimize yields.
  • Yields: Typically high (up to 70-75%) for aminopyrazole formation in related systems.
  • Advantages: Straightforward, allows for introduction of diverse substituents on the pyrazole ring.
  • Reference: Yoon et al. demonstrated a two-step method involving tert-butoxide-assisted Claisen condensation followed by hydrazine addition to access 5-aminopyrazoles, which can be adapted for 3-aminopyrazoles with appropriate substrates.

Condensation of α,β-Unsaturated Nitriles with Hydrazines

  • Method: Condensation of α,β-unsaturated nitriles bearing a suitable leaving group at the β-position with hydrazine hydrate produces 3-aminopyrazoles.
  • Details:
    • The leaving group (e.g., ethoxy, dimethylamino, morpholino, thiomethyl) facilitates cyclization.
    • Reaction proceeds under mild conditions in aqueous or alcoholic solvents.
  • Yields: Moderate to good, depending on leaving group and substrate.
  • Notes: Thiomethyl groups have shown superior leaving group ability, improving reaction efficiency.
  • Reference: Recent reviews on aminopyrazole synthesis highlight this method as versatile for N-unsubstituted 3-aminopyrazoles.

N-Alkylation of 3-Aminopyrazole

  • Method: Alkylation of 3-aminopyrazole at the nitrogen 1-position with 3-methylcyclohexyl halides or equivalents.
  • Details:
    • The 3-aminopyrazole is reacted with 3-methylcyclohexyl bromide or iodide in the presence of a base such as potassium carbonate or cesium carbonate.
    • Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
    • Microwave irradiation can be employed to enhance reaction rates.
  • Yields: Variable, often 60-80% depending on conditions.
  • Example: Similar N-alkylation reactions have been reported for 1-phenyl-1H-pyrazol-3-amine derivatives with copper catalysis or base-mediated conditions.

Alternative Routes: Diazonium Salt Formation and Halogenation Followed by Substitution

  • Method: Starting from 1H-pyrazol-3-amine, diazotization with sodium nitrite in acidic media followed by halogenation (e.g., iodination) creates 3-iodo-1H-pyrazole intermediates. These can be further functionalized by nucleophilic substitution or cross-coupling to introduce the 3-methylcyclohexyl substituent.
  • Details:
    • Reaction performed at low temperatures (0-28 °C) to control diazonium salt stability.
    • Subsequent substitution with 3-methylcyclohexyl nucleophiles or organometallic reagents.
  • Yields: Moderate to good (up to 80% in analogous systems).
  • Reference: Ambeed.com reports such halogenation and substitution sequences for pyrazole derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
β-Ketonitrile + Hydrazine Cyclization β-Ketonitrile with 3-methylcyclohexyl group, hydrazine, neutralization with H2SO4 70-75% High yield, straightforward Requires preparation of β-ketonitrile intermediate
α,β-Unsaturated Nitrile + Hydrazine α,β-Unsaturated nitrile with leaving group, hydrazine hydrate Moderate (30-70%) Mild conditions, versatile Leaving group synthesis needed
N-Alkylation of 3-Aminopyrazole 3-Aminopyrazole, 3-methylcyclohexyl halide, base (K2CO3, Cs2CO3), DMF/DMSO, microwave irradiation 60-80% Direct functionalization, scalable Possible side reactions, purification needed
Diazonium Salt Halogenation + Substitution 1H-Pyrazol-3-amine, NaNO2, KI, acidic medium, nucleophilic substitution Up to 80% Allows diverse substitutions Multi-step, sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the cyclohexyl group can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or the cyclohexyl group.

Scientific Research Applications

4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares the target compound with structurally related pyrazole-3-amine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine 3-Methylcyclohexyl (1), Methyl (4) C₁₁H₁₉N₃ 193.29 1343071-63-5 High lipophilicity
4-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine 1-Phenylethyl (1), Methyl (4) C₁₂H₁₅N₃ 201.27 1339417-79-6 Aromatic substituent
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (5-Methylthiophen-3-yl)methyl (1), Methyl (4) C₁₀H₁₃N₃S 215.30 1499331-74-6 Heteroaromatic substituent
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine Chloro (4), (3-Fluorophenyl)methyl (1) C₁₀H₉ClFN₃ 225.65 1001757-55-6 Electrophilic chloro group
4-Methyl-1-(3-{triazoloazepin-3-yl}propyl)-1H-pyrazol-3-amine* Triazoloazepinylpropyl (1), Methyl (4) C₁₂H₁₄N₄ 214.27 1039975-28-4 Complex heterocyclic substituent

*Full name: 4-Methyl-1-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)-1H-pyrazol-3-amine .

Key Observations :

  • Lipophilicity : The 3-methylcyclohexyl group in the target compound imparts higher lipophilicity compared to aromatic or heteroaromatic substituents (e.g., phenyl or thiophene), which may enhance blood-brain barrier penetration .
  • Electronic Effects : The methyl group at the 4-position stabilizes the pyrazole ring through inductive effects, whereas electron-withdrawing groups (e.g., chloro in CAS 1001757-55-6) increase electrophilicity .
  • Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of pyrazole precursors, similar to methods used for 4-chloro analogs (e.g., copper-catalyzed coupling in ) .

Physicochemical and Spectral Properties

  • Melting Point : While direct data for the target compound is unavailable, analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () exhibit melting points of 104–107°C , suggesting comparable thermal stability for substituted pyrazoles .
  • Spectroscopy :
    • ¹H NMR : Pyrazole-3-amine derivatives typically show aromatic proton signals at δ 6.5–8.0 ppm and amine protons at δ 2.0–5.0 ppm. For example, 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine () displays a singlet for the pyrazole methyl group at δ 2.25 .
    • HRMS : High-resolution mass spectrometry confirms molecular weights within ±0.005 Da, as seen in .

Biological Activity

4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine, identified by its CAS number 1477718-07-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrazole ring with a methyl group at the 4-position and a 3-methylcyclohexyl group at the 1-position. The biological activities of this compound are being explored primarily in the realms of anti-inflammatory and anticancer research.

Chemical Structure

The molecular formula of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is C12H18N4C_{12}H_{18}N_4, and its structure can be represented as follows:

Structure 4 Methyl 1 3 methylcyclohexyl 1H pyrazol 3 amine\text{Structure }\text{4 Methyl 1 3 methylcyclohexyl 1H pyrazol 3 amine}

Anti-inflammatory Properties

Research indicates that 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine exhibits anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific pathways involved in inflammatory responses, potentially interacting with cyclooxygenase enzymes (COX) which are critical in the synthesis of prostaglandins, mediators of inflammation.

In comparative studies, similar pyrazole derivatives have shown varying degrees of COX-2 inhibition, with some compounds displaying IC50 values in the low micromolar range . The specific mechanisms through which 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine exerts its anti-inflammatory effects are still under investigation, but it is hypothesized to involve modulation of inflammatory cytokines and enzymes.

Anticancer Potential

The anticancer potential of this compound is another area of active research. It has been observed to influence pathways associated with tumor growth regulation. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting that 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine may share similar properties.

Interaction Studies

Interaction studies have focused on the binding affinity of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine to various biological targets. These studies aim to elucidate its mechanism of action and therapeutic potential. For instance, preliminary results indicate interactions with enzymes involved in inflammatory and cancer pathways, although comprehensive data on binding affinities is still required.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine, it is useful to compare it with structurally related compounds:

Compound NameStructure DescriptionNotable Features
4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine Contains a bromine substituentPotentially alters biological activity
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Features a trifluoromethyl groupMay enhance lipophilicity and bioactivity
4-Chloro-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine Chlorine substituentInfluences pharmacokinetics compared to the target compound

The distinct combination of functional groups in 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine may contribute to its unique biological activities, warranting further investigation into its pharmacological profiles.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In vitro Studies : Initial in vitro assays demonstrated significant inhibition of COX enzymes, suggesting potential use as an anti-inflammatory agent.
  • Cancer Cell Line Testing : In studies involving various cancer cell lines, compounds similar to 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine showed promising results in reducing cell viability and promoting apoptosis.

Q & A

Q. Key Variables :

  • Temperature : 80–100°C for alkylation steps to ensure reactivity without decomposition.
  • Catalysts : Cu(I) or Pd-based catalysts for coupling reactions (e.g., copper bromide for C–N bond formation) .
  • Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency .

Advanced Consideration :
Optimization via Design of Experiments (DoE) can resolve competing side reactions, such as over-alkylation. For example, controlling stoichiometry of 3-methylcyclohexyl halides and using excess amine precursors can suppress byproducts .

How can spectroscopic and chromatographic methods resolve structural ambiguities in 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine derivatives?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The cyclohexyl moiety shows characteristic upfield shifts (δ 1.0–2.5 ppm) due to steric shielding .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the amine and cyclohexyl substituents .
  • IR : N–H stretching (3250–3350 cm⁻¹) confirms the primary amine .

Advanced Consideration :
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from conformational isomerism of the cyclohexyl group. Variable-temperature NMR (VT-NMR) can elucidate dynamic equilibria between chair and boat conformers .

What strategies are effective for evaluating the biological activity of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine in enzyme inhibition studies?

Q. Basic Research Focus

  • In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase targets).
  • Dose-response curves : Calculate IC₅₀ values to quantify potency.

Advanced Consideration :
Mechanistic studies require:

  • Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular docking : Predict binding modes using software like AutoDock Vina. For pyrazole derivatives, the amine group often interacts with catalytic residues (e.g., hydrogen bonding in kinases) .

How can structure-activity relationship (SAR) studies guide the modification of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine for enhanced target selectivity?

Q. Advanced Research Focus

  • Substituent Effects :
    • Cyclohexyl group : Bulky substituents improve lipophilicity and membrane permeability but may reduce solubility.
    • Pyrazole N-methylation : Enhances metabolic stability by blocking oxidative degradation .

Q. Methodological Approach :

  • Parallel synthesis : Generate analogs with variations in the cyclohexyl (e.g., substituent position) and pyrazole (e.g., halogenation) moieties.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen-bond acceptors at C3) using CoMFA or CoMSIA models .

What analytical approaches address discrepancies in purity assessments of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine during scale-up?

Q. Advanced Research Focus

  • HPLC-MS : Detect trace impurities (e.g., alkylation byproducts) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the cyclohexyl group that affect bioactivity .
  • Thermogravimetric analysis (TGA) : Assess stability under storage conditions (e.g., hygroscopicity of the amine group) .

Case Study :
Inconsistent melting points may indicate polymorphic forms. Differential Scanning Calorimetry (DSC) can identify polymorphs, guiding recrystallization in ethanol/water mixtures .

How do solvent and pH conditions influence the stability of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine in aqueous solutions?

Q. Basic Research Focus

  • pH Stability : The amine group is prone to protonation below pH 6, affecting solubility. Buffered solutions (pH 7.4) mimic physiological conditions for bioavailability studies .
  • Degradation Pathways : Hydrolysis of the pyrazole ring under acidic conditions can be monitored via LC-MS .

Advanced Consideration :
Accelerated stability studies (40°C/75% RH) predict shelf life. Use Arrhenius plots to extrapolate degradation kinetics .

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